2-Hydroxy-2-(piperidin-3-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-hydroxy-2-piperidin-3-ylacetamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h5-6,9-10H,1-4H2,(H2,8,11) |
InChI Key |
ACPSJDJASCICFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)N)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Hydroxy 2 Piperidin 3 Yl Acetamide Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining molecular structure, particularly for assigning stereochemistry and analyzing conformations in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of organic molecules in solution. For derivatives of 2-Hydroxy-2-(piperidin-3-yl)acetamide, a suite of 1D and 2D NMR experiments is employed to map the precise connectivity and spatial arrangement of atoms.
¹H and ¹³C NMR: One-dimensional spectra provide initial information on the chemical environment of protons and carbons. The chemical shifts are indicative of the electronic environment of each nucleus. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would typically appear as a distinct multiplet in the ¹H NMR spectrum.
2D NMR Techniques: Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity within the piperidine (B6355638) ring and the acetamide (B32628) side chain. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign the corresponding carbon signals and map long-range C-H correlations, respectively.
Stereochemical Assignment: The relative stereochemistry is often determined using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds. By analyzing the NOE correlations between protons on the piperidine ring and the acetamide side chain, the relative orientation of these substituents can be established. Furthermore, the magnitude of the coupling constants (J-values) between protons on the piperidine ring can provide insight into their dihedral angles, helping to define the ring's chair conformation and the axial or equatorial position of its substituents. rsc.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
|---|---|---|---|
| C=O (Amide) | - | ~175 | HMBC to NH₂, CH-OH |
| CH-OH | ~4.0 | ~72 | COSY to Piperidine H3; HMBC to C=O |
| Piperidine H3 | ~2.5 | ~45 | COSY to CH-OH, Piperidine H2, H4 |
| Piperidine H2, H6 (adjacent to NH) | ~2.8 - 3.2 | ~48, ~50 | COSY to adjacent piperidine protons |
| NH₂ (Amide) | ~7.0, ~7.5 (broad singlets) | - | HMBC to C=O |
While NMR can establish relative stereochemistry, determining the absolute configuration of a chiral molecule requires chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods measure the differential absorption of left and right circularly polarized light. nih.gov
The process involves comparing the experimental VCD or ECD spectrum of an enantiomerically pure sample with the theoretical spectrum predicted by quantum mechanical calculations. researchgate.net The absolute configuration is assigned by identifying which calculated spectrum (for the R or S enantiomer) matches the experimental one. nih.govrsc.org
VCD spectroscopy, which measures circular dichroism in the infrared region, is particularly powerful for molecules with multiple stereocenters and conformational flexibility. nih.gov The workflow typically involves:
Conformational Search: Identifying all low-energy conformations of the molecule using computational methods.
Spectrum Calculation: Calculating the VCD and IR spectra for each stable conformer using Density Functional Theory (DFT).
Boltzmann Averaging: Averaging the calculated spectra based on the predicted thermodynamic stability (Boltzmann population) of each conformer.
Comparison: Matching the final, Boltzmann-averaged theoretical spectrum with the experimental VCD spectrum to assign the absolute configuration with a high degree of confidence. cam.ac.ukschrodinger.com
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are used to elucidate the structure of a molecule by analyzing its fragmentation patterns upon ionization. nih.gov For this compound derivatives, electrospray ionization (ESI) is a common method to generate protonated molecular ions [M+H]⁺.
Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways that confirm the molecular structure. Expected fragmentation patterns would include:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to an [M+H-18]⁺ ion.
Loss of Ammonia (B1221849) (NH₃): From the primary amide, resulting in an [M+H-17]⁺ ion.
Cleavage of the Acetamide Side Chain: Scission of the C-C bond between the piperidine ring and the side chain is a likely pathway.
Piperidine Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of characteristic product ions. wvu.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments, further corroborating the proposed structures. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 173.1 [M+H]⁺ | 156.1 | NH₃ (17) | Loss of ammonia from the amide group |
| 173.1 [M+H]⁺ | 155.1 | H₂O (18) | Dehydration of the hydroxyl group |
| 173.1 [M+H]⁺ | 114.1 | C₂H₅NO₂ (75) | Cleavage of the hydroxy-acetamide group |
| 173.1 [M+H]⁺ | 84.1 | C₃H₇NO₂ (89) | Cleavage yielding the piperidinyl iminium ion after rearrangement |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide structural data in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net A successful SCXRD analysis provides precise data on bond lengths, bond angles, and torsional angles. korea.ac.krnih.gov For chiral molecules like this compound that crystallize in a non-centrosymmetric space group, the analysis can also determine the absolute stereochemistry through the measurement of anomalous dispersion effects, typically quantified by the Flack parameter. rsc.org The resulting crystal structure reveals the preferred conformation of the molecule in the solid state and provides a detailed picture of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
A significant bottleneck in SCXRD is the need to grow high-quality single crystals of the target compound, which can be a difficult and sometimes impossible task. creative-biostructure.com For such challenging cases, advanced techniques have been developed.
Crystalline Sponge Method: This innovative technique allows for the structural determination of a compound without needing to crystallize it directly. creative-biostructure.com The method involves soaking a porous host crystal, the "crystalline sponge," in a solution of the target molecule (the guest). researchgate.net The guest molecules diffuse into the pores of the host and become ordered, allowing their structure to be determined by X-ray diffraction of the guest-loaded crystal. acs.orgnih.gov This method is particularly useful for analyzing oils or substances available only in minute quantities. researchgate.net
Co-crystallization: Another powerful strategy is co-crystallization, where the target molecule is crystallized along with a second, benign molecule known as a "coformer." ijpcbs.com The coformer is selected based on its ability to form robust intermolecular interactions (e.g., hydrogen bonds) with the target molecule, which can facilitate the formation of a stable, well-ordered crystal lattice suitable for SCXRD analysis. ijspr.com Various methods, including solvent evaporation, grinding, and slurrying, can be used to prepare co-crystals. nih.govsysrevpharm.org
Conformational Analysis of Piperidine and Alpha-Hydroxy Amide Moieties
The six-membered piperidine ring is not planar and, like cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable conformation is typically the chair form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. acs.org For substituted piperidines, the chair conformation is overwhelmingly preferred. niscpr.res.in
In the chair conformation of a 3-substituted piperidine such as this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two possibilities is influenced by steric interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
The conformation of the piperidine ring can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants (J-values) of the ring protons. niscpr.res.innih.gov Large coupling constants (typically 10-13 Hz) between vicinal protons are indicative of a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial relationships. niscpr.res.innih.gov
| Interaction | Typical J-value (Hz) | Relationship |
|---|---|---|
| Axial-Axial (Jaa) | 10 - 13 | Anti-periplanar |
| Axial-Equatorial (Jae) | 2 - 5 | Gauche |
| Equatorial-Equatorial (Jee) | 2 - 5 | Gauche |
For this compound, the equilibrium between the axial and equatorial conformers of the acetamide side chain will depend on various factors, including steric bulk and potential intramolecular interactions.
The amide bond (C-N) in the acetamide moiety has a significant partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of rotational isomers, often referred to as rotamers. nih.gov The energy barrier for this rotation is typically in the range of 15-20 kcal/mol. nih.gov
This restricted rotation results in two planar arrangements of the atoms around the amide bond: s-cis and s-trans. For secondary amides, the s-trans conformation is generally more stable due to reduced steric hindrance. The presence of these rotamers can often be observed by NMR spectroscopy, where separate signals may be seen for the different isomers if the rate of interconversion is slow on the NMR timescale.
The rotational barrier can be influenced by the nature of the substituents on the carbonyl carbon and the nitrogen atom. stackexchange.com Electron-withdrawing groups on the nitrogen can decrease the electron density donation to the carbonyl group, reducing the double bond character of the C-N bond and lowering the rotational barrier. stackexchange.com
| Compound | Rotational Barrier (kcal/mol) |
|---|---|
| N,N-dimethylformamide | ~21 |
| N,N-dimethylacetamide | ~18 |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 |
The presence of multiple hydrogen bond donors (the hydroxyl group and the N-H of the amide and piperidine) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the piperidine nitrogen) in this compound allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence and stabilize specific conformations. unito.it
Potential intramolecular hydrogen bonds include:
The hydroxyl group hydrogen bonding to the carbonyl oxygen of the amide.
The amide N-H hydrogen bonding to the hydroxyl oxygen.
The piperidine N-H hydrogen bonding to the hydroxyl oxygen or the carbonyl oxygen.
The hydroxyl hydrogen bonding to the piperidine nitrogen.
The formation of these hydrogen bonds can lock the conformation of the side chain relative to the piperidine ring, potentially favoring one of the chair conformers (axial or equatorial substituent) or even a non-chair conformation of the piperidine ring.
The presence of intramolecular hydrogen bonding can be detected using spectroscopic techniques such as Infrared (IR) and NMR spectroscopy. In IR spectroscopy, hydrogen bonding typically leads to a broadening and a shift to lower frequency of the stretching vibrations of the involved groups (e.g., O-H and N-H stretches). leibniz-fli.denih.gov In ¹H-NMR spectroscopy, protons involved in hydrogen bonds often exhibit a downfield chemical shift. nih.govmdpi.comacs.org
| Spectroscopic Technique | Observed Change upon H-bonding | Affected Group |
|---|---|---|
| Infrared (IR) Spectroscopy | Broadening and shift to lower wavenumber | O-H and N-H stretching bands |
| Infrared (IR) Spectroscopy | Shift to lower wavenumber | C=O stretching band (Amide I) |
| ¹H-NMR Spectroscopy | Downfield shift (increase in ppm) | O-H and N-H proton signals |
| ¹⁵N-NMR Spectroscopy | Downfield shift (increase in ppm) | Amide nitrogen signal |
The complex interplay of steric effects, torsional strain, and intramolecular hydrogen bonding will ultimately determine the preferred three-dimensional structure of this compound in different environments.
Theoretical and Computational Investigations of 2 Hydroxy 2 Piperidin 3 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govacs.org Through DFT, various molecular properties and reactivity descriptors can be calculated. For related acetamide (B32628) derivatives, DFT has been used to study local reactivity using Fukui functions, which help in identifying the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net Such calculations could, in principle, be applied to 2-Hydroxy-2-(piperidin-3-yl)acetamide to predict its reactive behavior. The geometry of molecules can be optimized using DFT methods, such as B3LYP, to find the most stable three-dimensional structure. nih.gov
Potential DFT applications for this compound could include:
| Parameter | Description |
| Optimized Geometry | Determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Calculation of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies to understand charge transfer and reactivity. |
| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential to identify electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Calculation of ionization potential, electron affinity, chemical hardness, and electrophilicity to quantify the overall reactivity of the molecule. |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are valuable for predicting spectroscopic properties. researchgate.net These methods can be employed to calculate parameters that are comparable to experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For similar compounds, theoretical calculations have been performed to understand vibrational, electronic, and NMR aspects. researchgate.net
Hypothetical Ab Initio Predictions for this compound:
| Spectroscopic Technique | Predicted Parameters |
| ¹H and ¹³C NMR | Calculation of chemical shifts for each proton and carbon atom to aid in the interpretation of experimental NMR spectra. |
| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies and intensities corresponding to different functional groups to assist in the analysis of experimental IR spectra. |
| UV-Visible Spectroscopy | Calculation of electronic transition energies and oscillator strengths to predict the absorption wavelengths in the UV-Vis spectrum. |
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational methods can be used to investigate the thermodynamics and kinetics of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for proposed reaction pathways. While no specific studies on the reaction pathways of this compound were found, these methods are generally applicable to understand its formation, degradation, or metabolic pathways. Isoconversional thermal analysis is a technique used to study the degradation kinetics of pharmaceutical compounds. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.com
Conformational Dynamics and Flexibility Analysis
MD simulations can be used to explore the conformational landscape of a molecule, identifying the most stable and frequently adopted shapes. mdpi.com For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a flexible side chain, conformational analysis is crucial for understanding its biological activity. Such simulations can reveal the range of motion of different parts of the molecule and the energetic barriers between different conformations.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of how the solvent affects the conformational preferences of the molecule. mdpi.com For this compound, simulations in different solvents (e.g., water, ethanol) could reveal how hydrogen bonding and other intermolecular forces with the solvent molecules influence its three-dimensional structure.
Computational Prediction of Spectroscopic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These in silico predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into molecular structure and electronic properties. For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry, which is the foundation for subsequent property predictions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are usually referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound (Hypothetical Data)
| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Piperidine) | 3.10 (dd) | 52.1 |
| C3 (Piperidine) | 2.55 (m) | 45.8 |
| C4 (Piperidine) | 1.75 (m), 1.60 (m) | 25.3 |
| C5 (Piperidine) | 1.65 (m), 1.50 (m) | 24.9 |
| C6 (Piperidine) | 2.95 (dt), 2.60 (td) | 46.5 |
| Cα (Acetamide) | 4.15 (d) | 75.2 |
| C=O (Amide) | - | 175.8 |
| N-H (Piperidine) | 2.80 (br s) | - |
| O-H (Hydroxy) | 5.40 (d) | - |
| N-H₂ (Amide) | 7.20 (s), 6.80 (s) | - |
Note: The presented chemical shifts are illustrative and would be calculated relative to a TMS standard in a specified solvent.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and systematic errors in the computational method. researchgate.net
Interactive Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3450 |
| N-H (Amide) | Symmetric Stretching | 3350 |
| N-H (Amide) | Asymmetric Stretching | 3180 |
| C-H (Aliphatic) | Stretching | 2940-2850 |
| C=O (Amide I) | Stretching | 1685 |
| N-H (Amide II) | Bending | 1620 |
| C-O (Alcohol) | Stretching | 1050 |
Ligand-Biomolecular Target Interaction Modeling (In Silico)
In silico modeling is a cornerstone of modern drug discovery, allowing for the prediction and analysis of interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function, which estimates the binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
For this compound, a hypothetical docking study could be performed against a relevant target, for instance, a specific enzyme implicated in a disease pathway. The results would elucidate how the molecule fits into the active site and which of its functional groups are critical for binding.
Interactive Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ |
| PDB ID | XXXX |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | |
| Hydroxy (-OH) group | Donor to Asp145 |
| Amide (-NH₂) group | Donor to Glu91 |
| Amide Carbonyl (C=O) | Acceptor from Lys46 |
| Piperidine N-H | Donor to backbone C=O of Val90 |
| Key Interacting Residues | |
| Hydrophobic Pocket | Val35, Leu88, Ala143 |
| Electrostatic Interactions | Lys46, Asp145 |
The binding free energy is decomposed into various components, providing a detailed picture of the driving forces for binding.
Interactive Table 4: Hypothetical MM/GBSA Binding Free Energy Components for the this compound-Target Complex (in kcal/mol)
| Energy Component | Value (kcal/mol) |
| ΔE_vdw (van der Waals Energy) | -45.2 |
| ΔE_ele (Electrostatic Energy) | -30.8 |
| ΔG_pol (Polar Solvation Energy) | 55.5 |
| ΔG_nonpol (Non-polar Solvation Energy) | -4.5 |
| ΔG_bind (Total Binding Free Energy) | -25.0 |
Note: The total binding free energy (ΔG_bind) is the sum of the components. Entropic contributions are often calculated separately and are not included in this illustrative table.
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model can be generated based on the structure of a known active ligand in its bioactive conformation (ligand-based) or from the structure of the receptor's binding site (structure-based). researchgate.net
Once a pharmacophore model for this compound is developed, it can be used as a 3D query to search large chemical databases for other molecules that contain the same essential features in a similar spatial arrangement. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of binding to the same target. mdpi.com
Interactive Table 5: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Functional Group | Spatial Coordinates (Å) (Hypothetical) |
| Hydrogen Bond Donor (HBD) 1 | Hydroxy (-OH) group | (1.5, 2.3, -0.5) |
| Hydrogen Bond Donor (HBD) 2 | Amide (-NH₂) group | (4.2, -1.8, 1.0) |
| Hydrogen Bond Donor (HBD) 3 | Piperidine (N-H) group | (-2.5, -0.7, 0.2) |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (C=O) | (3.5, 0.5, -1.2) |
| Positive Ionizable (PI) | Piperidine Nitrogen | (-2.0, 0.0, 0.0) |
| Hydrophobic (HY) | Piperidine Ring (C4, C5) | (-0.8, -1.5, -0.3) |
Chemical Reactivity and Functional Group Transformations of 2 Hydroxy 2 Piperidin 3 Yl Acetamide
Derivatization Strategies for Amide and Hydroxyl Groups
The presence of both an amide and a hydroxyl group on the acetamide (B32628) side chain provides opportunities for a variety of chemical modifications. These transformations can alter the molecule's polarity, hydrogen bonding capabilities, and steric profile.
The primary amide of 2-Hydroxy-2-(piperidin-3-yl)acetamide can undergo several transformations. Dehydration of the amide to a nitrile can be achieved using various dehydrating agents. This transformation is significant as it replaces a hydrogen bond donor-acceptor group with a linear, polar nitrile functionality.
Another key modification is the hydrolysis of the amide to the corresponding carboxylic acid, which can serve as a precursor for the synthesis of other derivatives. The resulting α-hydroxy acid can be further functionalized. Additionally, the amide nitrogen can, under certain conditions, be alkylated or acylated, though these reactions are often less favored compared to reactions at the more nucleophilic piperidine (B6355638) nitrogen.
| Modification | Reagents and Conditions | Resulting Functional Group |
| Dehydration | Trifluoroacetic anhydride, Burgess reagent | Nitrile |
| Hydrolysis | Acidic or basic conditions | Carboxylic acid |
| N-Alkylation | Alkyl halides with a strong base | Secondary or tertiary amide |
Table 1: Potential modifications of the amide group in this compound.
The secondary hydroxyl group is a prime site for derivatization. Esterification can be accomplished by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis. libretexts.orgorganic-chemistry.orgacs.org This reaction allows for the introduction of a wide variety of ester functionalities, which can act as prodrugs or modulate the compound's pharmacokinetic properties. Etherification, through reaction with alkyl halides or under Williamson ether synthesis conditions, provides another avenue for modification, replacing the polar hydroxyl group with a less polar ether linkage.
Oxidation of the secondary alcohol would yield an α-ketoamide. organic-chemistry.org This transformation significantly alters the electronic and steric properties of the side chain, introducing a new carbonyl group that can participate in further reactions.
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid (acid catalyst), Acyl chloride (base) | Ester |
| Etherification | Alkyl halide, NaH (Williamson synthesis) | Ether |
| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | α-Ketoamide |
Table 2: Representative reactions at the hydroxyl group of this compound.
Reactions at the Piperidine Nitrogen
N-alkylation of the piperidine nitrogen is a common strategy to introduce various substituents. researchgate.net This can be achieved through reaction with alkyl halides, often in the presence of a base to neutralize the resulting acid. researchgate.netgoogle.com Reductive amination with aldehydes or ketones provides another versatile method for N-alkylation. N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of an amide bond at the piperidine nitrogen, which can alter the basicity and conformational flexibility of the ring. nih.gov
| Reaction | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base | Alkyl group |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group |
| N-Acylation | Acyl chloride, base | Acyl group |
Table 3: Common reactions at the piperidine nitrogen.
While direct C-H functionalization of piperidine rings is a developing area of organic synthesis, achieving high site-selectivity can be challenging. acs.org For the 3-substituted piperidine ring in this compound, functionalization could theoretically occur at the C2, C4, C5, or C6 positions. Directed metalation strategies, where the existing substituents guide a metalating agent to a specific position, could offer a route to selective C-H activation and subsequent functionalization. However, the presence of multiple reactive functional groups in the target molecule would likely complicate such approaches, requiring careful use of protecting groups.
Chiral Transformations and Deracemization Strategies
This compound possesses two stereocenters, at the hydroxyl-bearing carbon and at the C3 position of the piperidine ring. This results in the existence of four possible stereoisomers. The stereochemistry of these centers can have a profound impact on the biological activity of the molecule.
Strategies for obtaining enantiomerically pure forms of 3-substituted piperidines often involve either asymmetric synthesis or resolution of a racemic mixture. nih.govacs.orgsnnu.edu.cnwhiterose.ac.uk Asymmetric synthesis could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperidine ring or the introduction of the acetamide side chain. nih.govacs.orgsnnu.edu.cnwhiterose.ac.uk
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is another powerful tool for separating stereoisomers. acs.orgwhiterose.ac.uk For example, enzymatic resolutions are often highly enantioselective. Deracemization, a process where a racemic mixture is converted into a single enantiomer, can be achieved through dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is also a common technique for the separation and analysis of enantiomers of piperidine derivatives. nih.gov
| Strategy | Description |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to create a specific stereoisomer. nih.govacs.orgsnnu.edu.cnwhiterose.ac.uk |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often via diastereomeric salt formation or enzymatic processes. acs.orgwhiterose.ac.uk |
| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired enantiomer. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. nih.gov |
Table 4: Strategies for obtaining stereoisomerically pure this compound.
Ring-Opening and Ring-Closing Reactions of the Piperidine System
The stability of the piperidine ring in this compound means that ring-opening reactions generally require specific activation of the nitrogen atom. Conversely, ring-closing reactions are fundamental to the synthesis of the piperidine scaffold itself, often involving the intramolecular cyclization of a suitable acyclic precursor.
Ring-Opening Reactions
Classical methods for the cleavage of cyclic amines can be hypothetically applied to derivatives of this compound. Two such pathways are the von Braun reaction and the Hofmann elimination.
The von Braun reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr), leading to the cleavage of a C-N bond of the ring and the formation of a cyanamide. For this to occur with the target molecule, the secondary amine of the piperidine would first need to be converted to a tertiary amine, for instance, through N-alkylation or N-acylation. The regioselectivity of the ring opening would be influenced by the substituents on the ring. In studies on substituted 2-phenyl-N-methylpiperidines, the von Braun reaction has been shown to proceed with both regio- and stereocontrol, opening the ring to yield acyclic cyanamides. nih.gov This reaction provides a synthetically useful acyclic product with a terminal bromide and a cyanamide, which can be further functionalized. nih.gov
The Hofmann elimination is another well-established method for ring opening of cyclic amines. This multi-step process involves exhaustive methylation of the piperidine nitrogen with methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction (E2), breaking a C-N bond and forming an alkene. doubtnut.com The complete degradation of the piperidine ring through this method would ultimately yield 1,4-pentadiene. doubtnut.com
Below is a table summarizing hypothetical ring-opening reactions based on known chemistry of piperidine derivatives.
Table 1: Hypothetical Ring-Opening Reactions for Derivatives of this compound
| Reaction Name | Reagents | Necessary Derivatization of Piperidine Nitrogen | Expected Acyclic Product Type |
|---|---|---|---|
| von Braun Reaction | Cyanogen Bromide (CNBr) | N-alkylation or N-acylation | Bromoalkyl cyanamide |
Ring-Closing Reactions
The formation of the piperidine ring is a critical step in the synthesis of this compound and its analogues. A variety of intramolecular cyclization strategies have been developed for the synthesis of substituted piperidines. nih.gov These methods often involve the formation of a C-N bond to close the six-membered ring.
One common approach is the intramolecular reductive amination of an acyclic precursor containing an amine and a carbonyl group (or a group that can be converted to one). For example, the cyclization of δ-amino ketones can lead to the formation of the piperidine ring. Another powerful method is the intramolecular hydroamination of δ-alkenyl amines, which can be catalyzed by various metals. organic-chemistry.org
Radical-mediated cyclizations have also emerged as a powerful tool. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce piperidines. nih.gov Additionally, copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes provides a pathway to N-functionalized piperidines. nih.gov
A different strategy involves the ring expansion of a smaller heterocyclic ring. For example, optically active 3-substituted piperidines can be synthesized through the ring expansion of prolinol derivatives via an aziridinium (B1262131) intermediate. nih.govrsc.org This method allows for the introduction of a substituent at the C3 position, which is directly relevant to the structure of this compound.
The table below outlines some established ring-closing strategies that could be employed to synthesize precursors to the title compound.
Table 2: Ring-Closing Strategies for the Formation of the Piperidine System
| Reaction Type | Acyclic/Cyclic Precursor | Key Transformation |
|---|---|---|
| Intramolecular Reductive Amination | δ-Amino ketone/aldehyde | Formation of an imine/enamine followed by reduction |
| Intramolecular Hydroamination | δ-Alkenyl amine | Addition of N-H across a C=C bond |
| Radical Cyclization | Unsaturated amine derivative | Intramolecular addition of a nitrogen or carbon radical to a double bond |
| Ring Expansion | Substituted pyrrolidine (B122466) (e.g., prolinol derivative) | Formation and nucleophilic opening of an aziridinium intermediate |
Exploration of Novel Reaction Pathways
While dedicated studies on novel reaction pathways for this compound are not available, the exploration of such pathways can be inferred from recent advances in piperidine chemistry. These novel transformations often focus on creating complex molecular architectures or achieving functionalization with high selectivity.
One area of innovation is the development of intramolecular C-H amination reactions to form the piperidine ring. These reactions offer an efficient way to create C-N bonds by activating what are typically inert C-H bonds. For example, the use of copper catalysts can promote the intramolecular C-H amination of N-fluoroamine derivatives to synthesize pyrrolidines and piperidines. acs.org
Transannular reactions , which involve bond formation between non-adjacent atoms within a ring, represent another intriguing, though less common, possibility for larger or more complex piperidine-containing systems. While more characteristic of medium-sized rings (8-11 members), the principles of proximity-driven intramolecular reactions could potentially be engineered in highly substituted or conformationally constrained piperidine derivatives. youtube.com
The development of methods for the selective functionalization of the piperidine ring itself constitutes a significant area of modern organic synthesis. For instance, a novel strategy for the selective α-functionalization of N-alkyl piperidines has been developed. This method proceeds through the formation of an endo-iminium ion from the corresponding N-oxide, which can then be trapped by various nucleophiles. acs.org While this applies to the C2/C6 positions, it highlights the ongoing efforts to achieve site-selective modifications of the piperidine core.
Furthermore, the synthesis of fused bicyclic piperidines from appropriately substituted piperidine precursors represents a pathway to novel chemical scaffolds for medicinal chemistry. nih.gov For a molecule like this compound, the hydroxyl and acetamide groups could potentially be modified to include functionalities that could participate in an intramolecular cyclization to form a bicyclic system. For instance, the hydroxyl group could be converted into a leaving group, and the acetamide nitrogen could act as a nucleophile in a subsequent intramolecular substitution reaction, leading to a bicyclic structure.
The following table presents some modern synthetic reactions that represent novel pathways for the synthesis or functionalization of the piperidine scaffold.
Table 3: Examples of Novel Reaction Pathways in Piperidine Chemistry
| Reaction Pathway | Description | Potential Application to the Target Compound's Synthesis/Derivatization |
|---|---|---|
| Intramolecular C-H Amination/Cyclization | Formation of the piperidine ring by creating a C-N bond via activation of a C-H bond in an acyclic precursor. acs.org | An advanced and atom-economical method for synthesizing the piperidine core of the molecule. |
| Selective α-Functionalization via Iminium Ion | Late-stage functionalization of the piperidine ring at the C2 or C6 position through an iminium ion intermediate. acs.org | Could be applied to an N-alkylated derivative to introduce further substituents on the piperidine ring. |
| Synthesis of Fused Bicyclic Systems | Intramolecular reactions of piperidine derivatives to form an additional ring, creating a bicyclic scaffold. nih.gov | Derivatization of the hydroxyl or acetamide groups could enable an intramolecular cyclization to form a novel bicyclic analogue. |
Molecular Interactions and Recognition Studies of 2 Hydroxy 2 Piperidin 3 Yl Acetamide Analogues
In Vitro Mechanistic Studies of Molecular Recognition
In vitro studies are crucial for elucidating the fundamental molecular interactions of novel chemical entities. For analogues of 2-hydroxy-2-(piperidin-3-yl)acetamide, these investigations provide insights into their binding mechanisms and potential biological activities in non-clinical settings.
Binding to Model Systems and Proteins (Non-Clinical Context)
Molecular docking studies of various piperidine (B6355638) derivatives have further elucidated their binding modes. For instance, in the case of carbonic anhydrase inhibitors, molecular docking demonstrated significant coordination of a sulfonamide group with the zinc ion in the active site, along with hydrogen bonding and other interactions that explain the observed structure-activity relationships (SAR). nih.gov Such studies highlight the importance of specific functional groups in mediating protein binding.
Enzyme Inhibition Mechanisms (Mechanistic Characterization)
The alpha-hydroxy amide moiety is a key structural feature in many enzyme inhibitors, particularly metalloprotease inhibitors. biosynth.com N-Hydroxy-2-phenyl-acetamide, for example, acts as a metalloprotease inhibitor by binding to the active site of the enzyme and preventing its interaction with the natural substrate. biosynth.com This inhibition is often achieved through coordination with a metal ion, such as zinc, within the enzyme's active site. nih.gov
Analogues of this compound have shown inhibitory activity against various enzymes. For instance, certain 2-(piperidin-4-yl)acetamides are potent inhibitors of soluble epoxide hydrolase (sEH), with IC50 values in the low nanomolar range. nih.gov Similarly, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide derivatives have been identified as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), with IC50 values typically below 5 nM. nih.gov Kinetic studies on other acetamide (B32628) derivatives have revealed different modes of enzyme inhibition, such as competitive inhibition of α-glucosidase. researchgate.net
The following table summarizes the inhibitory activities of some acetamide derivatives against various enzymes:
| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) | IC50 = 3.1 nM (human), 6.0 nM (murine) for a lead compound | nih.gov |
| Piperidine-linked benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Ki = 1.2 nM for compound 7h | nih.gov |
| Piperidine-linked benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | Ki = 4.3 nM for compound 7b | nih.gov |
| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides | Porcine TACE (pTACE) | IC50 < 5 nM for most compounds | nih.gov |
| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives | α-glucosidase | IC50 values in the range of 111–673 µM | researchgate.net |
Receptor Binding Profiling (Cell-Free or Reporter Gene Assays)
While specific receptor binding data for this compound is not available, studies on related piperidine-containing ligands offer valuable insights. For example, N-phenyl-N-(piperidin-2-yl)propionamide analogues have been shown to have moderate to good binding affinities for the μ-opioid receptor, with selectivity over the δ-opioid receptor. nih.gov The binding affinity of these compounds is influenced by substitutions on the piperidine and associated moieties. nih.gov
In another example, bridged piperidine analogues of a naphthalene-based antagonist showed high affinity for the P2Y14 receptor. nih.gov The introduction of rigidity through bridging the piperidine ring provided insights into the receptor's structure and the binding interactions of these antagonists. nih.govunipd.it
Structure-Activity Relationships (SAR) from a Chemical Perspective
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For analogues of this compound, SAR studies help to identify the key structural features responsible for their molecular interactions.
Impact of Stereochemistry on Molecular Interactions
Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target. nih.gov The three-dimensional arrangement of atoms in a chiral molecule can significantly affect its binding affinity and efficacy. nih.govnih.gov For chiral drugs, the two enantiomers can be considered as two different substances with potentially different pharmacological profiles. nih.gov
In the context of piperidine-containing compounds, the stereochemistry of substituents on the piperidine ring can have a profound impact on their activity. For instance, the relative and absolute configurations of stereogenic centers in macrolide antibiotics, which can contain piperidine-like structures, are crucial for their biological function and can be determined using techniques like Vibrational Circular Dichroism (VCD). nih.gov While specific studies on the stereochemistry of this compound are not detailed in the provided search results, it is a well-established principle that the spatial orientation of the hydroxyl and piperidinyl groups relative to the acetamide backbone would be a critical determinant of its molecular interactions. nih.gov
Role of Piperidine and Alpha-Hydroxy Amide Moieties in Molecular Recognition
The piperidine ring is a common scaffold in many pharmaceuticals and natural products. mdpi.com Its conformational flexibility and ability to be substituted at various positions make it a versatile component in drug design. mdpi.com The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a salt, which can be crucial for binding to biological targets. The substitution pattern on the piperidine ring significantly influences the biological activity of its derivatives. nih.govnih.gov For example, in a series of opioid ligands, hydroxyl substitution at a specific position on a tetrahydronaphthalene moiety attached to a piperidine derivative resulted in excellent binding affinities. nih.gov
The alpha-hydroxy amide group is another important pharmacophore. researchgate.net The hydroxyl and amide groups can participate in hydrogen bonding with amino acid residues in a protein's active site. nih.gov The alpha-hydroxy amide moiety is particularly known for its ability to chelate metal ions, which is a key feature in the mechanism of action of many metalloprotease inhibitors. biosynth.com The combination of the piperidine ring and the alpha-hydroxy amide moiety in this compound suggests the potential for a complex network of interactions with biological targets, involving hydrogen bonding, ionic interactions, and potential metal chelation.
Emerging Methodologies and Process Optimization in 2 Hydroxy 2 Piperidin 3 Yl Acetamide Research
High-Throughput Experimentation (HTE) in Synthesis Optimization
High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions in parallel, using minimal amounts of material. acs.orgpurdue.edu This approach is particularly valuable in early-stage drug discovery and process development for identifying optimal synthetic routes and conditions. acs.org For a molecule like 2-Hydroxy-2-(piperidin-3-yl)acetamide, HTE can be employed to optimize key synthetic steps, such as the formation of the amide bond or the stereoselective reduction to establish the chiral center.
A general strategy for synthesizing N-(hetero)aryl piperidines has been developed utilizing a pyridine (B92270) ring-opening and ring-closing approach, where HTE was successfully applied to rapidly assess the compatibility of various medicinally relevant pyridines and anilines. chemrxiv.org This demonstrates the power of HTE in navigating complex reaction landscapes for piperidine-containing scaffolds. chemrxiv.org
Detailed Research Findings:
In a hypothetical HTE campaign to optimize a critical coupling step in the synthesis of a this compound precursor, researchers might screen various catalysts, ligands, bases, and solvents. The goal would be to maximize yield and purity while minimizing reaction time and by-product formation. An array of 96-well plates could be used, with each well representing a unique set of conditions. researchgate.net
An illustrative HTE screen for a key synthetic transformation could involve the parameters shown in the table below.
| Parameter | Variables Screened | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI, NiCl₂(dppp) | Evaluate different transition metals known to catalyze coupling reactions. |
| Ligand | XPhos, SPhos, JohnPhos, Q-Phos | Screen a variety of phosphine (B1218219) ligands to find the optimal electronic and steric properties. |
| Base | K₃PO₄, Cs₂CO₃, DBU, Et₃N | Assess the impact of inorganic and organic bases on reaction efficiency. |
| Solvent | Toluene, Dioxane, THF, DMF | Determine the optimal solvent for solubility and reactivity. |
The results from such a screen would be rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to identify the most promising conditions for scale-up and further optimization. purdue.edu
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. purdue.eduacs.org These benefits are particularly relevant for the production of active pharmaceutical ingredients (APIs). nih.govresearchgate.net Given that over 40% of APIs contain chiral amine moieties, the development of continuous flow methods for their synthesis is a highly active area of research. whiterose.ac.uk
For the synthesis of this compound, flow chemistry could be applied to individual steps or to create a multi-step, telescoped process. nih.gov For instance, a hazardous or highly exothermic reaction could be performed more safely in a microreactor due to the small reaction volume and efficient heat dissipation. whiterose.ac.uk Chemo-enzymatic processes, which combine chemical and biological catalysts, can also be effectively implemented in continuous flow systems for the synthesis of chiral amines. rsc.orgacs.org
Detailed Research Findings:
Research on the continuous flow synthesis of chiral amines and related compounds has demonstrated significant improvements in productivity and efficiency. rsc.org For example, the enzymatic kinetic resolution of a chiral primary amine has been studied in a continuous packed bed reactor, achieving high conversion and enantiomeric excess in a fraction of the time required in batch. whiterose.ac.uk
The table below compares a hypothetical batch process with a potential continuous flow process for a key stereoselective reduction step in the synthesis of this compound.
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 12-24 hours | 10-60 minutes (residence time) |
| Temperature | -20°C to 25°C | 0°C to 100°C (wider range possible) |
| Pressure | Atmospheric | Atmospheric to >20 bar (enables superheating) |
| Productivity (Space-Time Yield) | Low (e.g., 1-5 g L⁻¹h⁻¹) | High (e.g., up to 20 g L⁻¹h⁻¹) acs.org |
| Safety | Risk of thermal runaway on scale-up | Inherently safer due to small internal volume |
Automated Synthesis and Robotics in Compound Libraries Generation
Automated synthesis platforms and robotics are transforming the generation of compound libraries for drug discovery. researchgate.net These systems can perform multi-step syntheses with high precision and throughput, enabling the rapid creation of diverse sets of molecules for structure-activity relationship (SAR) studies. acs.orgnih.gov For this compound, automated synthesis could be used to generate a library of derivatives by varying the substituents on the piperidine (B6355638) ring or by replacing the acetamide (B32628) moiety with other functional groups. nih.gov
Fully automated, multi-step flow approaches have been developed for the efficient generation of druglike heterocyclic systems. acs.org These platforms integrate reaction, work-up, and purification steps, minimizing manual intervention and accelerating the discovery timeline. nih.gov Such methodologies are well-suited for creating libraries based on piperidine scaffolds. researchgate.net
Detailed Research Findings:
An automated synthesis campaign could be designed to explore the chemical space around the this compound scaffold. A robotic platform could execute a pre-programmed sequence of reactions, such as N-alkylation of the piperidine ring followed by amide coupling with a diverse set of carboxylic acids.
The following table outlines a potential automated workflow for generating a library of N-substituted analogs.
| Step | Action | Reagents/Conditions | Technology |
|---|---|---|---|
| 1. Dispensing | Dispense piperidine precursor into reaction vials. | Precursor solution in a suitable solvent. | Liquid handling robot. |
| 2. Alkylation | Add a library of alkyl halides and a base. | R-X (e.g., benzyl (B1604629) bromide, ethyl iodide), K₂CO₃. | Automated reagent addition system. |
| 3. Work-up | Pass crude reaction through scavenger resins. | Solid-phase extraction cartridges. | Robotic arm transfers vials. |
| 4. Amide Coupling | Add carboxylic acids and coupling agents. | R'-COOH, HATU, DIPEA. | Automated reagent addition system. |
| 5. Purification | Purify final compounds. | Automated HPLC-MS system. | Integrated purification platform. nih.gov |
Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment
Process Analytical Technology (PAT) involves the use of in-situ and online analytical techniques to monitor and control manufacturing processes in real-time. nih.gov For the synthesis of this compound, PAT tools can provide crucial insights into reaction kinetics, intermediate formation, and impurity profiles, leading to a more robust and well-understood process. americanpharmaceuticalreview.com
Common spectroscopic methods used for reaction monitoring include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. numberanalytics.comgoogle.com These techniques can be integrated directly into batch or flow reactors to track the concentration of reactants, intermediates, and products over time without the need for sampling and offline analysis. americanpharmaceuticalreview.comrsc.org For instance, on-line FTIR has been successfully used to monitor Curtius rearrangement reactions, providing information on kinetics, impurity profiles, and reaction progression. americanpharmaceuticalreview.com
Detailed Research Findings:
In the context of a reaction to form this compound, an in-situ FTIR probe could be used to monitor the disappearance of a key starting material (e.g., an ester precursor) and the appearance of the amide product. The characteristic vibrational frequencies of the C=O bonds in the ester and amide would allow for real-time tracking of the reaction's progress.
The table below lists several advanced analytical techniques and their potential application in monitoring the synthesis of this compound.
| Technique | Application | Information Gained |
|---|---|---|
| In-situ FTIR/Raman | Real-time monitoring of functional group transformations. americanpharmaceuticalreview.com | Reaction kinetics, endpoint determination, intermediate detection. rsc.org |
| Online HPLC/UPLC | Monitoring of reaction mixture composition. rsc.org | Purity profiles, by-product formation, quantitative analysis of components. |
| Mass Spectrometry (MS) | Identification of components in the reaction stream. numberanalytics.com | Confirmation of product and intermediate masses, impurity identification. |
| Chiral Chromatography | Assessment of enantiomeric purity. rsc.org | Enantiomeric excess (e.e.) of the final product and chiral intermediates. |
Crystallization Process Optimization for Research-Scale Materials
Crystallization is a critical purification and isolation step in pharmaceutical manufacturing, as it determines the physical properties of the final API, such as purity, crystal form (polymorphism), and particle size distribution. mit.edunumberanalytics.com For a chiral molecule like this compound, crystallization can also be a key step in resolving enantiomers, often through the formation of diastereomeric salts. google.comcrystallizationsystems.com
Optimizing crystallization at the research scale is essential to ensure the production of high-quality material for preclinical studies. approcess.com This involves screening solvents, controlling supersaturation, and utilizing techniques like seeding to control nucleation and crystal growth. numberanalytics.com The formation of diastereomeric salts with a chiral resolving agent is a common strategy. google.com Understanding the solid-liquid phase equilibrium of the diastereomeric salt system is crucial for designing an effective resolution process. rsc.orgaiche.org
Detailed Research Findings:
A crystallization-induced diastereomer transformation (CIDT) is a powerful technique that combines in-situ racemization with the preferential crystallization of one diastereomer to achieve a theoretical yield of 100%. rsc.org Research into CIDT processes for pharmaceutical intermediates has shown that online HPLC can be used to monitor the solution phase, providing data that helps optimize parameters like temperature, reaction time, and the amount of resolving agent needed to maximize yield and purity. rsc.org
A typical workflow for optimizing the diastereomeric salt crystallization of this compound is outlined below.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Scaffolds Incorporating the 2-Hydroxy-2-(piperidin-3-yl)acetamide Motif
The development of novel molecular scaffolds is central to expanding chemical diversity and discovering new bioactive agents. The this compound core can serve as a foundational building block for more complex, three-dimensional structures. Future research should prioritize the strategic incorporation of this motif into larger, more constrained systems to enhance target specificity and improve pharmacokinetic properties.
Key research objectives include:
Ring Fusion and Spirocyclization: Synthesizing bicyclic and spirocyclic analogs by forming new rings involving the piperidine (B6355638) nitrogen or carbon atoms. For instance, intramolecular cyclization strategies could yield novel fused heterocyclic systems. These rigidified structures can lock the molecule into specific conformations, which is often beneficial for potent and selective binding to biological targets.
Scaffold Decoration: Systematically functionalizing the piperidine ring at positions C2, C4, C5, and C6. Introducing a variety of substituents (e.g., aryl, alkyl, fluoroalkyl groups) would allow for a thorough exploration of the structure-activity relationship (SAR).
Bioisosteric Replacement: Replacing the amide or hydroxyl groups with other functional groups (bioisosteres) such as sulfonamides, tetrazoles, or inverse amides. This can modulate the compound's physicochemical properties, including solubility, metabolic stability, and hydrogen bonding capacity.
A proposed synthetic strategy for diversification could involve a multi-component reaction followed by a ring-closing metathesis to build a library of complex scaffolds, as illustrated in the hypothetical reaction scheme below.
Table 1: Proposed Novel Scaffolds and Synthetic Rationales
| Scaffold Type | Description | Synthetic Approach | Potential Advantage |
|---|---|---|---|
| Fused Bicyclic | A second ring is fused to the C4 and C5 positions of the piperidine. | Diels-Alder reaction on a diene-functionalized piperidine intermediate. | Increased rigidity, potential for novel target interactions. |
| Spirocyclic | A carbocyclic or heterocyclic ring is attached at the C4 position of the piperidine. | Intramolecular alkylation of a C4-disubstituted piperidine precursor. | Introduces a 3D exit vector for further functionalization. |
| Bridged System | A carbon or heteroatom bridge connects the piperidine nitrogen to the C4 position. | Ring-closing metathesis of a di-alkenyl amine precursor. | Creates unique conformational constraints. |
Development of Chemo- and Biocatalytic Methods for Enhanced Efficiency
To enable the synthesis of this compound and its derivatives in a sustainable and efficient manner, moving beyond classical synthetic methods is crucial. Chemo- and biocatalytic approaches offer significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.net
Future research should focus on:
Enantioselective Biocatalysis: Employing enzymes such as transaminases, ketoreductases, or hydrolases to establish the chiral center at C3 of the piperidine ring or the adjacent hydroxyl-bearing carbon. nih.gov A one-pot, multi-enzyme cascade could transform a simple achiral precursor into the desired enantiomerically pure product, avoiding tedious chiral resolution steps. ucd.ie
Chemo-enzymatic Cascades: Combining the strengths of metal catalysis and biocatalysis. nih.gov For example, a metal-catalyzed cross-coupling reaction to build a precursor could be followed by an enzyme-mediated asymmetric reduction to deliver the final chiral molecule with high selectivity.
Directed Evolution of Enzymes: Engineering existing enzymes or discovering new ones that are specifically tailored for the synthesis of the target scaffold. This can improve substrate scope, catalytic efficiency, and stability under process conditions.
Table 2: Comparison of Synthetic Routes
| Method | Key Features | Potential Yield | Enantiomeric Excess (e.e.) | Sustainability |
|---|---|---|---|---|
| Classical Synthesis | Multi-step, protection groups, harsh reagents, chiral resolution. | Low-Moderate | Variable (post-resolution) | Low |
| Proposed Biocatalytic Cascade | One-pot, aqueous media, mild conditions, enzyme-controlled stereoselectivity. | Moderate-High | >99% | High |
| Proposed Chemo-enzymatic Route | Convergent synthesis, combines metal and enzyme catalysis. | High | >99% | Moderate |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the design-make-test-learn cycle. researchgate.net For the this compound scaffold, these computational tools can guide research efforts, reduce the number of experiments, and uncover non-obvious solutions.
Key areas for integration include:
De Novo Design: Using generative ML models to design novel derivatives with desired properties. These models can be trained on large chemical databases and then biased to generate molecules that incorporate the core scaffold while optimizing for predicted bioactivity, solubility, or metabolic stability.
Reaction Optimization: Implementing ML algorithms to predict the optimal conditions for synthetic reactions. By analyzing data from a set of initial experiments, these models can suggest the best combination of catalyst, solvent, temperature, and stoichiometry to maximize yield and minimize byproducts, significantly reducing development time. beilstein-journals.orgchimia.ch
Predictive Modeling (QSAR/ADMET): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds. Furthermore, models predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize the synthesis of candidates with a higher probability of success in later developmental stages. nih.govrsc.org
Exploration of Unconventional Reaction Conditions for Functionalization
Modern synthetic methods that utilize unconventional activation modes can provide new pathways for the functionalization of the this compound scaffold, enabling reactions that are difficult or impossible to achieve with traditional thermal heating.
Future avenues to explore are:
Photoredox Catalysis: Using visible light to initiate radical-based transformations. This technique could be particularly powerful for the late-stage C-H functionalization of the piperidine ring at positions that are typically unreactive. nih.govchemrxiv.orgnih.gov For example, selective arylation or alkylation at the C4 position could be achieved under mild conditions. nih.gov
Flow Chemistry: Performing reactions in continuous-flow reactors instead of batch flasks. This technology offers precise control over reaction parameters (temperature, pressure, mixing), enhances safety, and allows for seamless scalability. It is well-suited for handling hazardous reagents or unstable intermediates.
Mechanochemistry: Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of solvent. This green chemistry approach can lead to different reactivity and selectivity compared to solution-phase reactions and can reduce waste.
Detailed Mechanistic Investigations at the Atomic and Electronic Levels
A fundamental understanding of the molecule's conformational behavior and electronic properties is essential for rational drug design. Detailed mechanistic studies can reveal how the molecule interacts with its environment and biological targets, providing insights for further optimization.
Proposed research includes:
Computational Conformational Analysis: Employing high-level computational methods, such as Density Functional Theory (DFT), to map the potential energy surface of the molecule. This can identify the most stable low-energy conformations and the energy barriers between them, which is critical for understanding its 3D shape and flexibility. researchgate.net
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in complex environments, such as in water or bound to a protein target. MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state, providing a dynamic picture of the binding process. nih.govnih.gov
Advanced Spectroscopic Studies: Using advanced Nuclear Magnetic Resonance (NMR) techniques, such as residual dipolar coupling (RDC) and nuclear Overhauser effect (NOE) experiments, to experimentally validate the computationally predicted conformations in solution. researchgate.net
By pursuing these interconnected research avenues, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of new chemical entities with valuable applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
